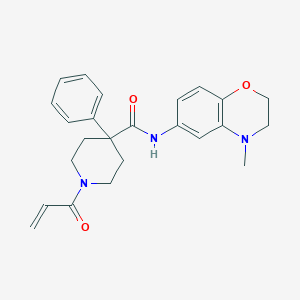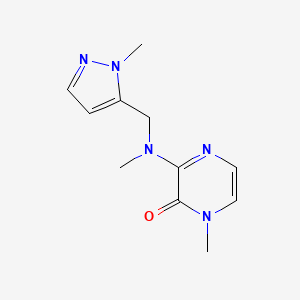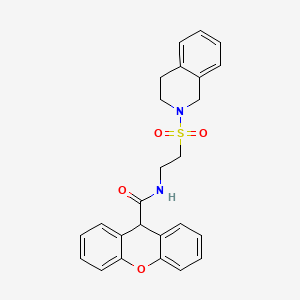![molecular formula C14H19N3O2 B2468292 N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide CAS No. 2308318-18-3](/img/structure/B2468292.png)
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide, also known as JNJ-39729209, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide involves the inhibition of PI3K signaling pathway, which is known to play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. This compound selectively targets the PI3K isoforms and inhibits their activity, leading to the suppression of downstream signaling pathways, such as AKT and mTOR.
Biochemical and Physiological Effects:
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. Moreover, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide is its high selectivity and potency against PI3K isoforms. This makes it an ideal candidate for the development of targeted therapies for various diseases. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the research and development of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a monotherapy or in combination with other chemotherapeutic agents. Moreover, this compound has also shown potential in the treatment of autoimmune disorders and inflammatory diseases. Further studies are needed to explore the full therapeutic potential of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide involves the reaction of 3-chloro-4-fluoropyridine with 1-methyl-4-piperidone to produce 3-(1-methylpiperidin-4-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with prop-2-enamide in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against various kinases, including PI3Kα, PI3Kβ, and PI3Kδ, which are involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(18)16-11-4-5-14(15-10-11)19-12-6-8-17(2)9-7-12/h3-5,10,12H,1,6-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXYZQULDMWHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)


![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)

![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)